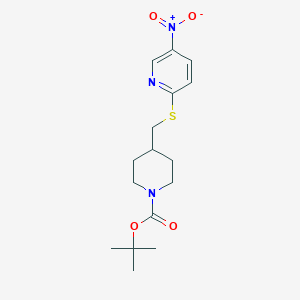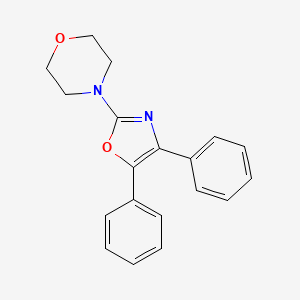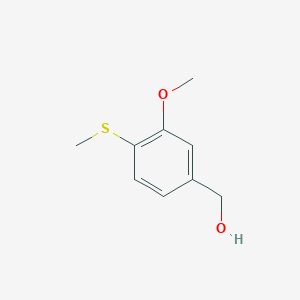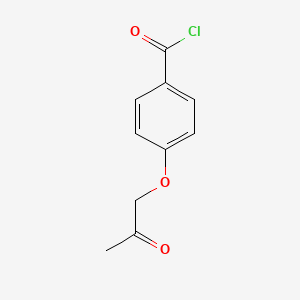
4-(2-Oxopropoxy)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Oxopropoxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a 4-(2-oxopropoxy) substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxopropoxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 2-oxopropyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. The general reaction scheme is as follows:
4-Hydroxybenzoyl chloride+2-Oxopropyl chloridePyridine4-(2-Oxopropoxy)benzoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
4-(2-Oxopropoxy)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(2-oxopropoxy)benzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
4-(2-Oxopropoxy)benzoic Acid: Formed through hydrolysis.
4-(2-Oxopropoxy)benzyl Alcohol: Formed through reduction.
科学的研究の応用
4-(2-Oxopropoxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of 4-(2-Oxopropoxy)benzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of various derivatives, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the 4-(2-oxopropoxy) substituent.
4-Hydroxybenzoyl Chloride: Precursor to 4-(2-Oxopropoxy)benzoyl chloride.
4-(2-Oxopropoxy)benzoic Acid: Hydrolysis product of this compound.
Uniqueness
This compound is unique due to the presence of the 4-(2-oxopropoxy) substituent, which imparts distinct reactivity and properties compared to other benzoyl chlorides. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various applications.
特性
CAS番号 |
500869-20-5 |
|---|---|
分子式 |
C10H9ClO3 |
分子量 |
212.63 g/mol |
IUPAC名 |
4-(2-oxopropoxy)benzoyl chloride |
InChI |
InChI=1S/C10H9ClO3/c1-7(12)6-14-9-4-2-8(3-5-9)10(11)13/h2-5H,6H2,1H3 |
InChIキー |
PLTKMIVIBBLHFO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)COC1=CC=C(C=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


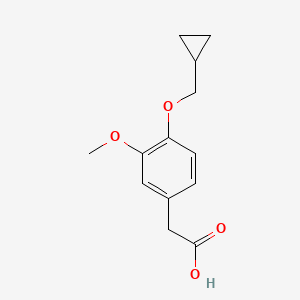
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)
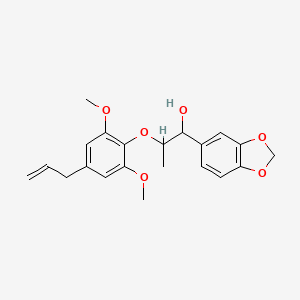
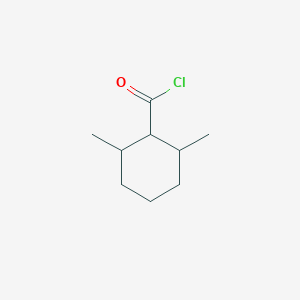
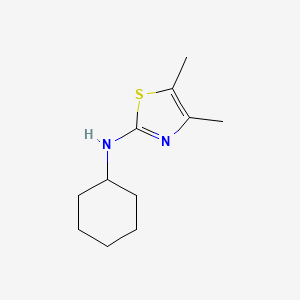
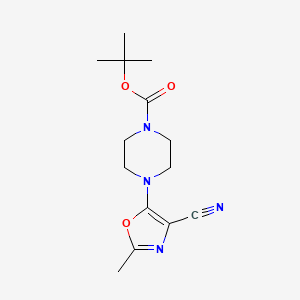
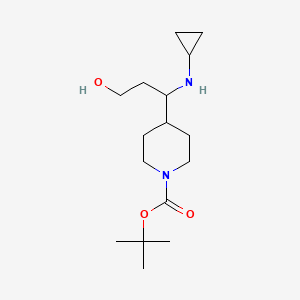
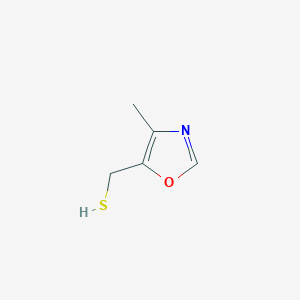
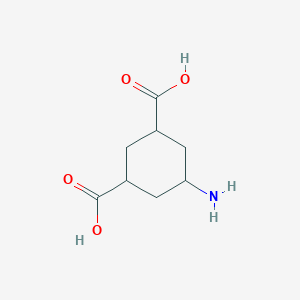
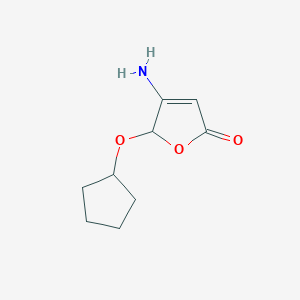
![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
